Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
Description
Properties
IUPAC Name |
ethyl 3-[(6-oxo-1H-pyridazin-4-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-14-9(13)3-4-15-7-5-8(12)11-10-6-7/h5-6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIPSNJDCOWXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856822 | |
| Record name | Ethyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-94-6 | |
| Record name | Propanoic acid, 3-[(1,6-dihydro-6-oxo-4-pyridazinyl)oxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate belongs to a class of ethyl propanoate derivatives functionalized with heterocyclic substituents. Below is a comparative analysis of structurally related compounds, emphasizing their molecular features and applications:
Key Observations:
Core Heterocycle Differences: The pyridazinone group in this compound differs from the quinoxaline (Quizalofop-P-ethyl) and benzoxazole (Fenoxaprop-ethyl) moieties. Quinoxaline and benzoxazole derivatives are established in herbicides for their selectivity and stability in field conditions .
Substituent Impact on Bioactivity: The chlorine atom in Quizalofop-P-ethyl and Fenoxaprop-ethyl enhances lipophilicity, improving membrane permeability in target plants. This compound lacks halogen substituents, which may reduce environmental persistence but also limit potency . The ethyl ester group in all compounds ensures moderate volatility and facilitates hydrolysis to active acids in planta, a common prodrug strategy in agrochemicals .
Application Specificity: While Quizalofop-P-ethyl and Fenoxaprop-ethyl target grasses in crops like rice and wheat, this compound’s exact application remains underexplored.
Biological Activity
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a pyridazinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and is characterized by a pyridazinone ring structure. The synthesis typically involves the reaction of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures to yield the desired ester product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed promising results against various bacterial strains. The mechanism involves the inhibition of bacterial growth by disrupting cellular processes .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The cytotoxic effects were quantified using IC50 values, indicating effective concentrations required to inhibit cell growth significantly .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A549 | 11.20 |
| HT29 | 15.73 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may modulate the activity of enzymes involved in metabolic pathways associated with disease progression. For instance, it has been suggested that the compound could inhibit certain enzymes critical for cancer cell survival .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A comparative analysis of various pyridazinone derivatives showed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : In a study assessing multiple derivatives for anticancer activity, this compound was among the most active compounds tested against A549 cells .
- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer cell signaling pathways, providing insights into its potential as a therapeutic agent .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
